4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid
Description
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylcarbamoyl group and a fluorine atom attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Properties
IUPAC Name |
4-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-2-18-15(20)11-5-3-9(7-13(11)17)10-4-6-12(16(21)22)14(19)8-10/h3-8,19H,2H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQGGCTZRFXREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691909 | |
| Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-04-1 | |
| Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with ethyl isocyanate to form the ethylcarbamoyl derivative.
Hydrolysis: The resulting compound is hydrolyzed to introduce the hydroxybenzoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Types of Reactions:
Oxidation: The hydroxy group in the benzoic acid moiety can undergo oxidation to form quinones.
Reduction: The ethylcarbamoyl group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in a polar solvent.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxybenzoic acid moiety can participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- 4-[4-(Methylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid
- 4-[4-(Ethylcarbamoyl)-3-chlorophenyl]-2-hydroxybenzoic acid
- 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid
Uniqueness: 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid is unique due to the combination of its ethylcarbamoyl and fluorine substituents, which confer specific chemical and biological properties. The presence of the hydroxybenzoic acid moiety further enhances its versatility in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
